

A Technical Guide to the Solubility of O-Phospho-DL-threonine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **O-Phospho-DL-threonine**, a key phosphorylated amino acid derivative. Understanding the solubility of this compound is critical for its application in various research and development contexts, including drug formulation, biochemical assays, and cell culture studies. This document presents available quantitative solubility data, details common experimental protocols for solubility determination, and illustrates a relevant biological signaling pathway where threonine phosphorylation is a pivotal event.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For phosphorylated amino acids like **O-Phospho-DL-threonine**, solubility is significantly influenced by their zwitterionic nature and the presence of highly polar functional groups—the amino, carboxyl, and phosphate moieties. These groups can engage in hydrogen bonding with polar solvents, generally leading to higher solubility in aqueous solutions compared to non-polar organic solvents. Factors such as pH, temperature, and the presence of other solutes can also profoundly impact solubility.

Quantitative Solubility Data for O-Phospho-DLthreonine



The available quantitative solubility data for **O-Phospho-DL-threonine** is currently limited to aqueous-based solvents. The data has been compiled and summarized in the table below for easy reference and comparison. It is important to note that for many organic solvents, peer-reviewed quantitative solubility data is not readily available.

Solvent	Temperatur e	Method	Solubility	Molar Concentrati on (mM)	Citation
Water (H₂O)	60°C	N/A	5.83 mg/mL	29.28	[1][2]
Phosphate- Buffered Saline (PBS)	Room Temperature	N/A	1 mg/mL	5.02	[3]

Note: The solubility in water was achieved with the aid of ultrasonication and heating.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for the reliable use of **O-Phospho-DL-threonine** in experimental settings. Below are detailed methodologies for two common and effective techniques for determining the solubility of amino acid derivatives.

Gravimetric Method

The gravimetric method is a highly accurate and direct way to measure solubility.[4][5][6] It involves measuring the mass of the solute that can dissolve in a given amount of solvent.

Methodology:

- Preparation of a Supersaturated Solution: An excess amount of O-Phospho-DL-threonine is added to a known volume of the desired solvent in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.



- Separation of the Saturated Solution: The solution is allowed to stand to let the undissolved solid settle. A sample of the supernatant (the clear liquid above the solid) is then carefully withdrawn, often using a syringe fitted with a filter (e.g., a 0.45 µm filter) to prevent any solid particles from being transferred.
- Solvent Evaporation: A precise volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven or under vacuum) until a constant weight of the dried solute is achieved.
- Calculation of Solubility: The mass of the dissolved O-Phospho-DL-threonine is determined
 by subtracting the initial weight of the empty container from the final weight of the container
 with the dried solute. The solubility is then expressed as the mass of the solute per volume of
 the solvent (e.g., mg/mL).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a rapid and convenient method for determining solubility, particularly for compounds that absorb ultraviolet or visible light.[7][8] Since amino acids like **O-Phospho-DL-threonine** lack a strong chromophore, this method may require derivatization to introduce a light-absorbing moiety. However, if the underivatized compound has a measurable absorbance, the following general protocol can be applied.

Methodology:

- Preparation of a Standard Curve: A series of solutions of O-Phospho-DL-threonine with known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A standard curve is then generated by plotting absorbance versus concentration.
- Preparation and Equilibration of a Saturated Solution: A supersaturated solution is prepared and allowed to equilibrate as described in the gravimetric method.
- Sample Preparation and Measurement: A sample of the clear supernatant from the saturated solution is carefully withdrawn and filtered. This sample may need to be diluted with the solvent to bring its absorbance within the linear range of the standard curve. The absorbance of the diluted sample is then measured at λmax.

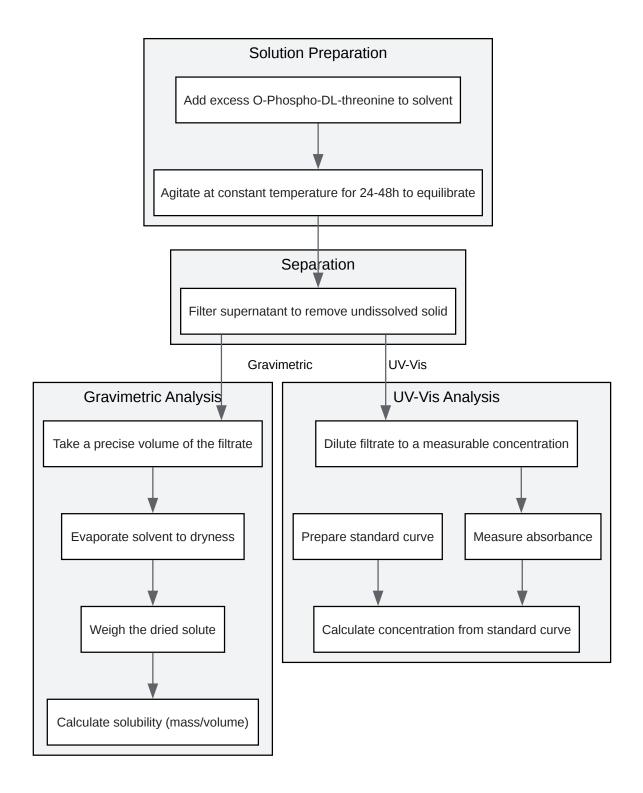


 Calculation of Solubility: The concentration of O-Phospho-DL-threonine in the diluted sample is determined from the standard curve. This concentration is then multiplied by the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility of the compound.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context of threonine phosphorylation, the following diagrams have been generated using the DOT language.

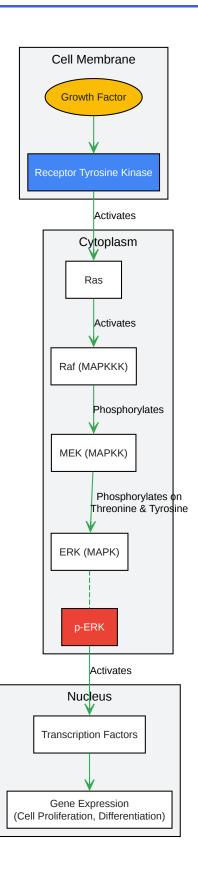




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A generalized workflow for solubility determination.





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The MAPK/ERK signaling cascade.



The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1][4][9] A key event in this pathway is the dual phosphorylation of ERK (Extracellular signal-Regulated Kinase) by MEK (MAPK/ERK Kinase) on specific threonine and tyrosine residues within a conserved T-E-Y (Threonine-Glutamic acid-Tyrosine) motif.[2][4][9][10][11] This phosphorylation event activates ERK, enabling it to translocate to the nucleus and phosphorylate various transcription factors, thereby altering gene expression.[1][5] The specific phosphorylation of a threonine residue is absolutely required for the activation of ERK, highlighting the critical role of this post-translational modification in cellular signaling.[10]

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References

- 1. MAPK/ERK pathway Wikipedia [en.wikipedia.org]
- 2. MAP Kinase Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ptglab.com [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Properties of MEKs, the kinases that phosphorylate and activate the extracellular signal-regulated kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of MEK family kinases requires phosphorylation of two conserved Ser/Thr residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The primary structure of MEK, a protein kinase that phosphorylates the ERK gene product PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEK-1 phosphorylation by MEK kinase, Raf, and mitogen-activated protein kinase: analysis of phosphopeptides and regulation of activity PMC [pmc.ncbi.nlm.nih.gov]



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